Lipophilicity Enhancement: LogP of 1-Bromo-2-(bromodifluoromethyl)cyclohexane Compared to Non-Fluorinated Analog
The calculated LogP (octanol-water partition coefficient) of 1-bromo-2-(bromodifluoromethyl)cyclohexane is 3.93 , compared to 3.34 for the non-fluorinated analog 1-bromo-2-(bromomethyl)cyclohexane . This LogP differential of +0.59 log units corresponds to an approximately 3.9-fold increase in lipophilicity, a meaningful shift for membrane permeability and tissue distribution in drug candidate optimization [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.93 |
| Comparator Or Baseline | 1-Bromo-2-(bromomethyl)cyclohexane (CAS 52428-01-0): LogP = 3.34 |
| Quantified Difference | ΔLogP = +0.59 (approximately 3.9-fold increase in partition coefficient) |
| Conditions | Calculated LogP values from standardized in silico prediction models (chemsrc database) |
Why This Matters
The approximately 4-fold higher lipophilicity directly enhances membrane permeability, a critical parameter for central nervous system and intracellular target engagement in drug discovery programs.
- [1] Exploring the Synthesis Applications of 1-Bromo-2-(bromodifluoromethyl)cyclohexane, NBInno, 2025. Discusses the difluoromethyl group's role in increasing lipophilicity and metabolic stability. View Source
